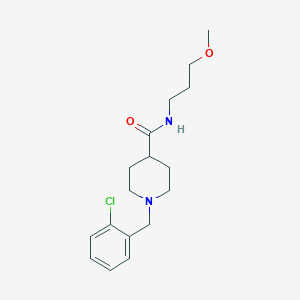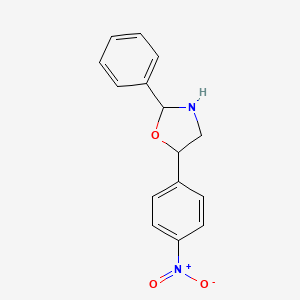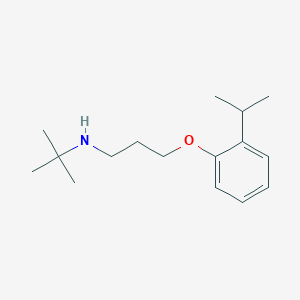![molecular formula C14H25NO2 B4920302 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol)](/img/structure/B4920302.png)
1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol), also known as BIP, is a chiral ligand widely used in asymmetric catalysis. It was first synthesized in 1992 by Trost and Van Vranken. Since then, BIP has been extensively studied and applied in various fields, including organic synthesis, pharmaceuticals, and material science.
Mecanismo De Acción
The mechanism of action of 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) involves the coordination of the ligand to a metal catalyst, forming a chiral complex. The chiral complex then interacts with the substrate, facilitating the reaction and controlling the stereochemistry of the product.
Biochemical and physiological effects:
1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity in animal studies, suggesting its potential for pharmaceutical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) as a chiral ligand include its high catalytic activity and enantioselectivity, as well as its ease of synthesis. However, the limitations of 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) include its sensitivity to air and moisture, which can affect its activity, and its relatively high cost compared to other chiral ligands.
Direcciones Futuras
For research on 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) include its application in new reactions and its modification to improve its properties, such as stability and activity. Additionally, the development of new synthetic methods for 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) and its derivatives could lead to more efficient and cost-effective production. Finally, the exploration of 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol)'s potential for pharmaceutical applications could lead to the discovery of new drugs and therapies.
Métodos De Síntesis
The synthesis of 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) involves a multistep process, starting from the reaction of 2-bromo-2-methylpropane with cyclopentadiene to form 1,2-dimethyl-1,2-dihydronaphthalene. The latter is then converted to the bicyclic compound by a Diels-Alder reaction with maleic anhydride. The final step involves the reaction of the bicyclic compound with iminodiacetic acid and subsequent reduction with sodium borohydride to yield 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol).
Aplicaciones Científicas De Investigación
1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) has been widely used as a chiral ligand in asymmetric catalysis. It has been applied in various reactions, including hydrogenation, allylic substitution, and cyclopropanation. 1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol) has shown high catalytic activity and enantioselectivity in these reactions, making it a valuable tool in organic synthesis.
Propiedades
IUPAC Name |
1-[2-bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10(16)7-15(8-11(2)17)9-14-6-12-3-4-13(14)5-12/h3-4,10-14,16-17H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSOTBUZJUNKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1CC2CC1C=C2)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4920249.png)

![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4920264.png)
![methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B4920285.png)

![1-chloro-4-{[3-(4-methoxyphenoxy)propyl]thio}benzene](/img/structure/B4920312.png)
![3-(4-methylphenyl)-N-[2-(1-oxidoisonicotinoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4920314.png)
![N-(4-fluorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4920318.png)
![6-[isopropyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4920320.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920326.png)
![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920332.png)
